![molecular formula C4H6O2 B575035 Vinyl acetate-D6 CAS No. 189765-98-8](/img/structure/B575035.png)
Vinyl acetate-D6
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Overview
Description
Vinyl Acetate-d6, also known as Acetic Acid Vinyl Ester or 1-Acetoxyethylene , is a useful isotopically labeled research compound . It has a molecular formula of C4D6O2 and is often stabilized with hydroquinone .
Synthesis Analysis
Vinyl acetate can be synthesized by the acetylene method and the ethylene method . The acetylene method involves the reaction of acetylene and acetic acid under atmospheric pressure with activated carbon–zinc acetate as a catalyst . The ethylene method is based on ethylene, acetic acid, and oxygen with palladium or gold as the main catalyst and potassium acetate as a cocatalyst for the reaction . The vinyl acetate products are obtained after purification .
Molecular Structure Analysis
The molecular formula of Vinyl Acetate-d6 is C4D6O2 . It has an average mass of 92.126 Da and a monoisotopic mass of 92.074440 Da .
Chemical Reactions Analysis
Vinyl acetate synthesis involves heterogeneous non-oxidative acetylene acetoxylation and homogeneous and heterogeneous oxidative ethylene acetoxylation . The reaction and catalyst deactivation mechanisms and the role of promoters and alloy composition are not fully resolved .
Physical And Chemical Properties Analysis
Vinyl Acetate-d6 has an average mass of 92.126 Da and a monoisotopic mass of 92.074440 Da . More detailed physical and chemical properties would require specific experimental measurements or further literature search.
Scientific Research Applications
Cytotoxicity and DNA-Protein Crosslink Formation in Rat Nasal Tissues Exposed to Vinyl Acetate : This study explored the cytotoxic effects and DNA-protein crosslink formation in rat nasal tissues exposed to vinyl acetate. It highlighted the role of carboxylesterase-mediated hydrolysis in producing cytotoxic metabolites like acetic acid and acetaldehyde from vinyl acetate, suggesting implications for tumorigenesis (Kuykendall, Taylor, & Bogdanffy, 1993).
Photocatalyst-Free and Blue Light-Induced RAFT Polymerization of Vinyl Acetate : This research demonstrated a method for polymerizing vinyl acetate using blue light-emitting diodes (LEDs) or sunlight, without a photocatalyst, at ambient temperature. It provides insights into developing poly(vinyl acetate) with controlled molecular weight and distribution (Ding et al., 2015).
Synthesis of Poly(Vinyl Acetate)-Based Magnetic Polymer Microparticles : This study detailed the synthesis of poly(vinyl acetate)/poly(vinyl alcohol) for medical applications such as intravascular embolization and hyperthermia treatment. It showed efficient methods for creating micro-sized magnetic particles with high thermal stability (Ferreira et al., 2012).
Emulsion Copolymerization of Vinyl Acetate-Ethylene in High Pressure Reactor : This research investigated the impact of temperature, pressure, initiator concentration, and agitation rate on the composition of ethylene-vinyl acetate emulsion copolymers. It provides valuable insights into the copolymerization process and the properties of the resulting copolymers (Poljanšek et al., 2013).
Free-Radical Homo- and Copolymerization of Vinyl Acetate and n-Butyl Acrylate : This study involved kinetic experiments on the copolymerization of vinyl acetate and n-butyl acrylate, offering insights into the polymerization kinetics and the influence of reaction conditions on copolymer composition (Abdollahi et al., 2012).
Safety And Hazards
Vinyl acetate can pose a serious fire hazard and a serious health hazard, requiring immediate medical attention if workers are exposed to high concentrations . It is recommended to use personal protective equipment, use only in well-ventilated areas, avoid contact with skin, eyes, and clothing, keep away from heat and sources of ignition, do not breathe vapors or spray mist, and do not ingest .
properties
IUPAC Name |
1,2,2-trideuterioethenyl 2,2,2-trideuterioacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1D2,2D3,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXRWKRVRITETP-QNYGJALNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])OC(=O)C([2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl acetate-D6 |
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